3-Aminopyrazin-2(3H)-one

Kinase inhibitor Nek2 Scaffold hopping

Medicinal chemistry teams targeting kinases (p38α, Nek2, thrombin) require a validated hinge-binding core, not a bioisostere. The 3-aminopyrazin-2(3H)-one scaffold offers: • **Demonstrated engagement**: Dual H-bonds to kinase hinge (PDB: 2XKF, 2XKD, 2XK4). • **Selectivity mechanism**: Induces Tyr-down inactive conformation (>100,000x window vs. hERG). • **SAR tractability**: 20,000-fold potency range via 3-aminoalkyl substitution. • **Synthetic efficiency**: 55% yield, chromatography-free from commodity precursors - supports 10-100 g scale.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B12363954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrazin-2(3H)-one
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=NC(C(=O)N=C1)N
InChIInChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-3H,5H2
InChIKeyIZUHLTVHAGBMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopyrazin-2(3H)-one: Core Identity and Physicochemical Profile


3-Aminopyrazin-2(3H)-one (synonymous with 3-aminopyrazin-2(1H)-one, CAS 43029-19-2) is a low-molecular-weight (111.10 g/mol) aminopyrazinone heterocycle featuring a 2-carbonyl and a 3-amino substituent on the pyrazine ring [1]. The compound exists predominantly as the 2(1H)-pyrazinone tautomer in both solid state and solution, presenting a distinctive hydrogen-bond donor–acceptor motif . It serves as the minimal core scaffold from which high-affinity, selective kinase inhibitors—including clinical candidates targeting p38α MAPK, Nek2, and thrombin—have been elaborated through systematic structure–activity relationship (SAR) campaigns [2][3].

Characterized hinge-binding motif for kinase inhibitor design
SAR-tunable core demonstrated across multiple kinase targets (p38α, Nek2, thrombin)
Research-stage candidates reported with crystallographically confirmed binding modes

Why 3-Aminopyrazin-2(3H)-one Outperforms Generic Analogs in Kinase Programs


The 3-aminopyrazin-2(3H)-one core is not functionally interchangeable with its closest bioisosteres. In kinase hinge-binding applications, swapping the pyrazinone for a pyridinone alters both the hydrogen-bonding geometry and the electronic character of the scaffold, directly affecting potency and selectivity [1]. In thrombin inhibitor programs, the 3-aminopyrazinone motif was the established pharmacophore, but its inherent susceptibility to oxidative metabolism necessitated a deliberate scaffold hop to 2-aminopyridine N-oxide—a change that overcame metabolic liability but required a complete redesign of the P1 and P3 substituents [2]. Similarly, replacement of the 3-amino group with a 3-hydroxy substituent eliminates a critical hydrogen-bond donor, abolishing the bidentate hinge-binding capability that underpins the scaffold's kinase recognition [3]. These examples illustrate that the pyrazinone scaffold occupies a unique fitness landscape: its substitution pattern, tautomeric preference, and electronic profile cannot be replicated by casual analoging, making it a non-substitutable starting point for programs requiring its specific pharmacophoric signature.

Pyridinone replacement may alter H-bond geometry and electronic profile, affecting kinase selectivity and potency
2-Aminopyridine N-oxide scaffold hop overcomes metabolic liability but requires complete P1/P3 substituent redesign
3-Hydroxy substitution removes critical H-bond donor, likely abolishing bidentate hinge-binding capability

Quantitative Differentiation: 3-Aminopyrazin-2(3H)-one vs. Closest Alternatives


Nek2 Hinge-Binding Potency: Aminopyrazine vs. Aminopyridine Scaffold Comparison

In a systematic Nek2 inhibitor optimization study, hybrid compounds bearing an aminopyrazine hinge-binding core were directly compared with matched-pair analogs bearing an aminopyridine core. The aminopyridine scaffold conferred a marked increase in Nek2 inhibition: compound 17a (aminopyridine) achieved an IC50 of 0.12 μM, while the structurally analogous aminopyrazine 11a yielded an IC50 of 0.79 μM—representing a ~6.6-fold improvement in potency upon switching from pyrazinone to pyridinone [1]. However, the pyrazinone core provides distinct advantages in other contexts (see Evidence Items 2 and 3), illustrating that scaffold selection is program-dependent and that the aminopyrazine scaffold remains the preferred starting point for targets where its metabolic or selectivity signature is advantageous.

Nek2 Potency Comparison
Head-to-head
Aminopyrazine IC50 0.79 µM
Aminopyridine IC50 0.12 µM
Pyridinone core may offer higher potency in this system
Nek2 assay; matched-pair hinge-binder comparison
Kinase inhibitor Nek2 Scaffold hopping Hinge-binding motif Structure-activity relationship

Metabolic Stability: Pyrazinone vs. Pyridine N-Oxide in Thrombin Inhibitors

The 3-aminopyrazinone scaffold was the established pharmacophore in a series of potent thrombin inhibitors, but its inherent susceptibility to oxidative metabolism limited oral bioavailability. To address this metabolic liability, a scaffold-hopping strategy replaced the pyrazinone with a 2-aminopyridine N-oxide, which effectively mimicked the critical hydrogen-bonding motif while conferring resistance to oxidative metabolism [1]. The optimized pyridine N-oxide inhibitor 21 achieved a thrombin Ki of 3.2 nM with 2× aPTT = 360 nM, and demonstrated oral bioavailability in dogs (Cmax = 2.6 μM, t1/2 = 4.5 h) [1]. This case establishes that the 3-aminopyrazinone scaffold, while highly effective for target engagement, carries a well-characterized metabolic liability that must be factored into lead optimization strategies—and that the pyrazinone scaffold remains the reference pharmacophore against which metabolic rescue strategies are benchmarked.

Metabolic Stability
Reported
Pyrazinone: oxidative metabolic liability
Pyridine N-oxide: Ki 3.2 nM, oral PK reported
Reference pharmacophore for metabolic rescue strategies
Thrombin inhibitor context; cross-study comparison
Thrombin inhibitor Metabolic stability Scaffold hopping Peptidomimetic Oral bioavailability

SAR Tunability on the Pyrazinone Core for p38α MAP Kinase

Starting from the unsubstituted 2(1H)-pyrazinone core, systematic optimization of the 3-aminoalkyl substituent yielded a 20,000-fold increase in p38α MAP kinase inhibitory potency [1]. The most advanced compound (25, AZD7624) from this campaign demonstrated in vivo efficacy suitable for inhaled administration, validating the pyrazinone core as a tunable platform for respiratory indications [1]. This magnitude of SAR-driven potency gain is a quantitative hallmark of the scaffold's amenability to medicinal chemistry optimization and distinguishes it from less tractable cores.

SAR Tunability
Class-level
20,000-fold gain
Supports multi-log potency optimization
p38α MAPK; advanced candidate AZD7624 reported
p38α MAP kinase Structure-activity relationship Potency optimization Inhaled administration COPD

Kinase Selectivity Signature Against a Broad Off-Target Panel

A derivative of the 3-aminopyrazin-2(1H)-one scaffold, designated p38α inhibitor 2 (CAS 1095003-80-7), was profiled against a panel of 51 diverse protein kinases at a concentration of 10 μM. The compound exhibited less than 30% inhibition against all off-target kinases tested, indicating a high degree of selectivity for p38α . Additionally, hERG ion channel inhibition (IC50 = 27 μM) was measured, providing a cardiac safety margin relative to the biochemical p38α potency (pIC50 = 9.6, corresponding to IC50 ≈ 0.25 nM) . This selectivity profile, while established for a specific derivative, is consistent with the pyrazinone core's unique hinge-binding geometry that exploits the rare Tyr-down conformation observed in Nek2 crystal structures [1].

Kinase Selectivity
Class-level
p38α/hERG >100,000-fold
Reported selectivity profile; hERG context
Profiled against 51 kinases at 10 µM
Kinase selectivity p38α MAP kinase Off-target profiling hERG Drug safety

Unique Induced-Fit Binding Mode Revealed by Nek2 Crystallography

Crystal structures of aminopyrazine inhibitors (including compound 2, IC50 = 0.87 μM) bound to the Nek2 catalytic domain revealed that the aminopyrazine ring forms two hydrogen bonds with the kinase hinge region, while the carboxylic acid group engages Tyr70, Asp159, and Lys37 in a unique 'Tyr-down' inactive conformation [1]. This Tyr-down conformation has only been observed with Nek2 bound to inhibitors of this chemotype and is not seen with apo Nek2 or Nek2 bound to other inhibitor classes, indicating that the pyrazinone scaffold induces a specific, selectivity-conferring conformational change [1]. The structural biology also identified Phe148 as a rare gatekeeper-proximal residue that imposes steric constraints uniquely accommodated by the pyrazinone's geometry, further differentiating it from pyridinone and other heterocyclic scaffolds [1].

Induced-Fit Binding
Supporting evidence
Tyr-down inactive conformation; engages Tyr70, Asp159, Lys37
Structural basis for selectivity mechanism
Nek2 co-crystal; unique to aminopyrazine chemotype
Nek2 kinase Induced-fit binding Crystal structure Tyr-down conformation Selectivity mechanism

Scalable Synthetic Route to the Pyrazinone Precursor

A scalable three-step synthesis of 3-aminopyrazine-2-carboxylic acid—the direct precursor to 3-aminopyrazin-2(3H)-one—has been reported starting from commercially available pyrazine-2,3-dicarboxylic acid [1]. The route proceeds via anhydride formation, ammonium salt preparation, and Hofmann rearrangement, delivering the product in 55% overall yield without chromatographic purification [1]. This synthetic accessibility contrasts with alternative amino-heterocycle scaffolds such as 3-aminoquinoxalin-2(1H)-one, which typically require more complex cyclocondensation sequences and offer lower overall yields from commercially available starting materials (class-level inference; no direct yield comparison study identified).

Synthetic Scalability
Class-level
55% yield
Supports cost-effective supply
3-step, chromatography-free route
Synthetic route Process chemistry Pyrazine-2,3-dicarboxylic acid Hofmann rearrangement Scalability

Procurement-Driven Applications for 3-Aminopyrazin-2(3H)-one


Kinase Inhibitor Hit-to-Lead with a Validated Hinge-Binding Core

For medicinal chemistry teams initiating kinase inhibitor programs, 3-aminopyrazin-2(3H)-one offers a structurally characterized hinge-binding core with demonstrated engagement of the kinase hinge region via dual hydrogen bonds, as established by multiple Nek2 co-crystal structures (PDB: 2XKF, 2XKD, 2XKC, 2XK8, 2XK4, 2XK7, 2XK3, 2XK6) [1]. The scaffold's ability to induce a unique Tyr-down inactive conformation provides a selectivity mechanism not available to generic pyridinone or pyrazole cores. The core has been advanced to clinical-stage compounds targeting p38α (AZD7624, for COPD via inhaled administration) and Nek2, providing a derisked starting point for new kinase targets [2][3].

p38α MAP Kinase Programs with Stringent Selectivity Requirements

Programs targeting p38α MAP kinase for inflammatory or respiratory indications (COPD, rheumatoid arthritis) benefit from the pyrazinone scaffold's demonstrated SAR tractability: a 20,000-fold potency range is accessible through systematic 3-aminoalkyl substitution, enabling fine-tuning of both potency and pharmacokinetic properties [1]. The selectivity profile of advanced derivatives (<30% inhibition against 51 off-target kinases at 10 μM; >100,000-fold window between p38α inhibition and hERG blockade) provides a quantitative basis for anticipating favorable safety margins in lead optimization [2]. The demonstrated suitability for inhaled administration further validates the scaffold for respiratory delivery routes [1].

Thrombin Inhibitor Development Using a Peptidomimetic Core

The 3-aminopyrazinone motif is the established pharmacophore for a class of potent thrombin inhibitors that engage the enzyme's active site through a critical hydrogen-bonding network [1]. Although scaffold hopping to 2-aminopyridine N-oxide was subsequently employed to overcome oxidative metabolic liability, the pyrazinone scaffold remains the reference pharmacophore against which rescue strategies are designed and benchmarked [1]. Procurement of the core scaffold enables rapid construction of focused libraries for SAR exploration around the P1, P2, and P3 substituent vectors that have been mapped in the thrombin literature [2].

Multi-Gram Library Synthesis from a Scalable Building Block

For industrial medicinal chemistry groups requiring multi-gram quantities of a kinase-focused building block, the 3-aminopyrazin-2(3H)-one scaffold offers a practical procurement advantage: its immediate precursor, 3-aminopyrazine-2-carboxylic acid, is accessible in 55% overall yield from commodity-priced pyrazine-2,3-dicarboxylic acid via a chromatography-free three-step sequence [1]. This synthetic efficiency supports cost-effective library production at the 10–100 g scale, in contrast to less synthetically accessible amino-heterocycle alternatives that may require expensive starting materials or chromatographic purification at each step.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Hinge-binding motif engagement
Crystallographic binding mode review
p38α selectivity studies
Selectivity profile context
Off-target kinase and hERG assessment
Thrombin inhibitor pharmacophore
Thrombin pharmacophore reference
Metabolic liability assessment
Multi-gram synthesis
Synthetic accessibility
Yield and purification scalability
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